molecular formula C8H10N4 B11919712 (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Katalognummer: B11919712
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: QYOIAAPNONYFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is a common motif in many bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the cyclization of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring system . The methyl group can be introduced via alkylation reactions, and the methanamine group can be added through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization step and large-scale reductive amination processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[4,5-b]pyridine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazo[4,5-b]pyridine core can interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the methyl and methanamine groups.

    Imidazo[4,5-c]pyridine: A structural isomer with different positioning of the nitrogen atoms.

    Imidazo[1,2-a]pyridine: Another isomer with a different ring fusion pattern.

Uniqueness

(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to the specific substitution pattern on the imidazo[4,5-b]pyridine core. The presence of the methyl group and the methanamine moiety can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(6-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-2-6-8(10-4-5)12-7(3-9)11-6/h2,4H,3,9H2,1H3,(H,10,11,12)

InChI-Schlüssel

QYOIAAPNONYFKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C1)N=C(N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.